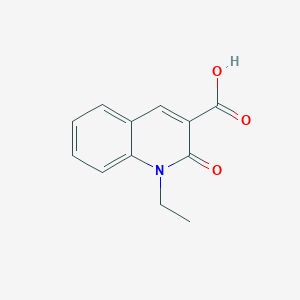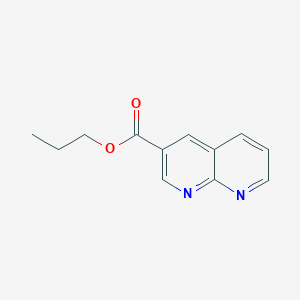
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine typically involves the formation of the indazole core followed by the attachment of the pyrrolidin-3-amine moiety. One common method involves the cyclization of 2-aminobenzylamine with hydrazine derivatives under acidic conditions to form the indazole ring. Subsequent alkylation with pyrrolidin-3-amine completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic methods, such as transition metal-catalyzed cyclization, are often employed to enhance efficiency and reduce byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby arresting cell division and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: A simpler indazole derivative with similar core structure.
2H-Indazole: Another tautomeric form of indazole.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position.
Uniqueness: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to the presence of both the indazole and pyrrolidin-3-amine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-(2H-indazol-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h1-4,9H,5-8,13H2,(H,14,15) |
InChI-Schlüssel |
MWSGEAHAWOKSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2=C3C=CC=CC3=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


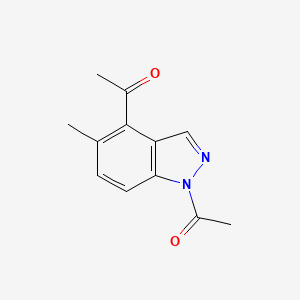


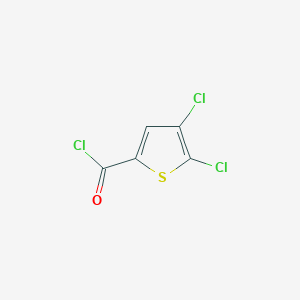
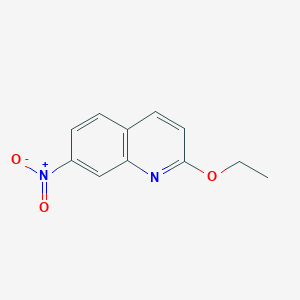
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
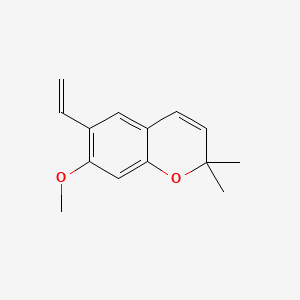

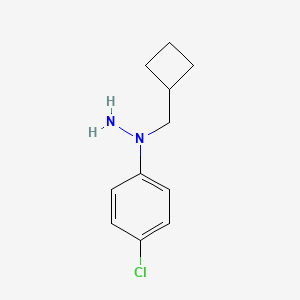

![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
